molecular formula C6H11BrO2 B1603268 2-(2-Bromopropyl)-1,3-dioxolane CAS No. 106334-26-3

2-(2-Bromopropyl)-1,3-dioxolane

Cat. No. B1603268
Key on ui cas rn: 106334-26-3
M. Wt: 195.05 g/mol
InChI Key: YBIWPLUCPRZQRM-UHFFFAOYSA-N
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Patent
US07122551B2

Procedure details

Crotonaldehyde (9.18 g, 108 mmol) was added dropwise to a stirring solution of bromotrimethylsilane (24 g, 156 mmol) at 0° C., stirred for 1 hour at 0° C. then warmed to room temperature and stirred for a further 1 hour. Ethylene glycol (9.5 g, 156 mmol) and p-tolunesulphonic acid (100 mg) was added and the solution was heated to reflux, water was removed by use of Dean and Stark apparatus. On completion the mixture was cooled to room temperature and washed with aqueous sodiumhydrogen carbonate solution (saturated, 2×50 ml).The residue was purified by vacuum distillation to give 2-(2-bromopropyl)-1,3-dioxolane (18.8 g, 40–42° C. @1 mm Hg, 89%)
Quantity
9.18 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
acid
Quantity
100 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1](=[O:5])/[CH:2]=[CH:3]/[CH3:4].[Br:6][Si](C)(C)C.[CH2:11]([OH:14])[CH2:12]O>>[Br:6][CH:3]([CH3:4])[CH2:2][CH:1]1[O:14][CH2:11][CH2:12][O:5]1

Inputs

Step One
Name
Quantity
9.18 g
Type
reactant
Smiles
C(\C=C\C)=O
Name
Quantity
24 g
Type
reactant
Smiles
Br[Si](C)(C)C
Step Two
Name
Quantity
9.5 g
Type
reactant
Smiles
C(CO)O
Name
acid
Quantity
100 mg
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hour at 0° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then warmed to room temperature
STIRRING
Type
STIRRING
Details
stirred for a further 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the solution was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
water was removed by use of Dean and Stark apparatus
TEMPERATURE
Type
TEMPERATURE
Details
On completion the mixture was cooled to room temperature
WASH
Type
WASH
Details
washed with aqueous sodiumhydrogen carbonate solution (saturated, 2×50 ml).The residue
DISTILLATION
Type
DISTILLATION
Details
was purified by vacuum distillation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC(CC1OCCO1)C
Measurements
Type Value Analysis
AMOUNT: MASS 18.8 g
YIELD: PERCENTYIELD 89%
YIELD: CALCULATEDPERCENTYIELD 89.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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